

Application Notes and Protocols for C25-140

Treatment in Primary Human Cells

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Compound of Interest

Compound Name: C25-140

Cat. No.: B606444

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Introduction

C25-140 is a first-in-class, selective small molecule inhibitor of the TNF receptor-associated factor 6 (TRAF6) and Ubiquitin-conjugating enzyme E2 N (Ubc13) protein-protein interaction.[1][2] This interaction is a critical step in the activation of the canonical NF-κB signaling pathway, which plays a central role in immune and inflammatory responses.[1][3][4] By directly binding to TRAF6, **C25-140** effectively blocks the formation of Lys63-linked ubiquitin chains, thereby impeding the downstream signaling cascade that leads to the activation of NF-κB.[1][5]

Studies have demonstrated that **C25-140** can efficiently inhibit cytokine-mediated receptor signaling in primary human and murine cells.[1][2] Specifically, in primary human peripheral blood mononuclear cells (PBMCs), **C25-140** has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon stimulation.[1] Notably, **C25-140** has not been found to significantly impact cell viability or cell cycle progression at effective concentrations, suggesting a favorable therapeutic window.[1]

These application notes provide a comprehensive guide for the experimental design of **C25-140** treatment in primary human cells. Detailed protocols for key assays are provided to enable researchers to effectively evaluate the biological effects of **C25-140**.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of **C25-140** on cytokine secretion in activated primary human PBMCs. This data has been adapted from published research and serves as a reference for expected outcomes.

Table 1: Dose-Dependent Inhibition of TNF- α Secretion by **C25-140** in IL-1 β -Stimulated Human PBMCs

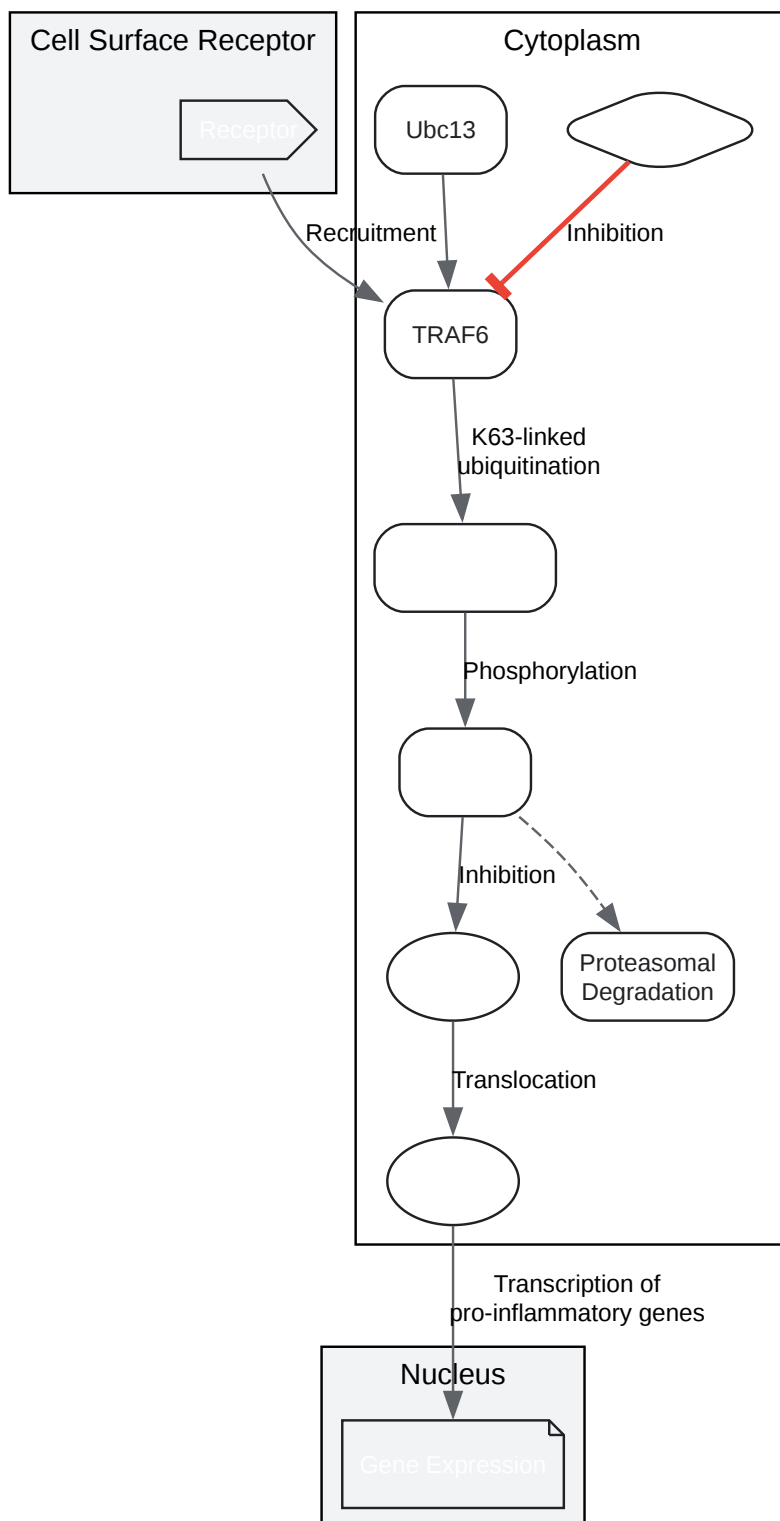
C25-140 Concentration (μ M)	TNF- α Secretion (pg/mL) (Mean \pm SD)	Percent Inhibition (%)
0 (Vehicle Control)	1250 \pm 150	0
1	980 \pm 120	21.6
5	650 \pm 80	48.0
10	400 \pm 50	68.0
25	250 \pm 30	80.0
50	180 \pm 25	85.6

Table 2: Dose-Dependent Inhibition of IL-6 Secretion by **C25-140** in IL-1 β -Stimulated Human PBMCs

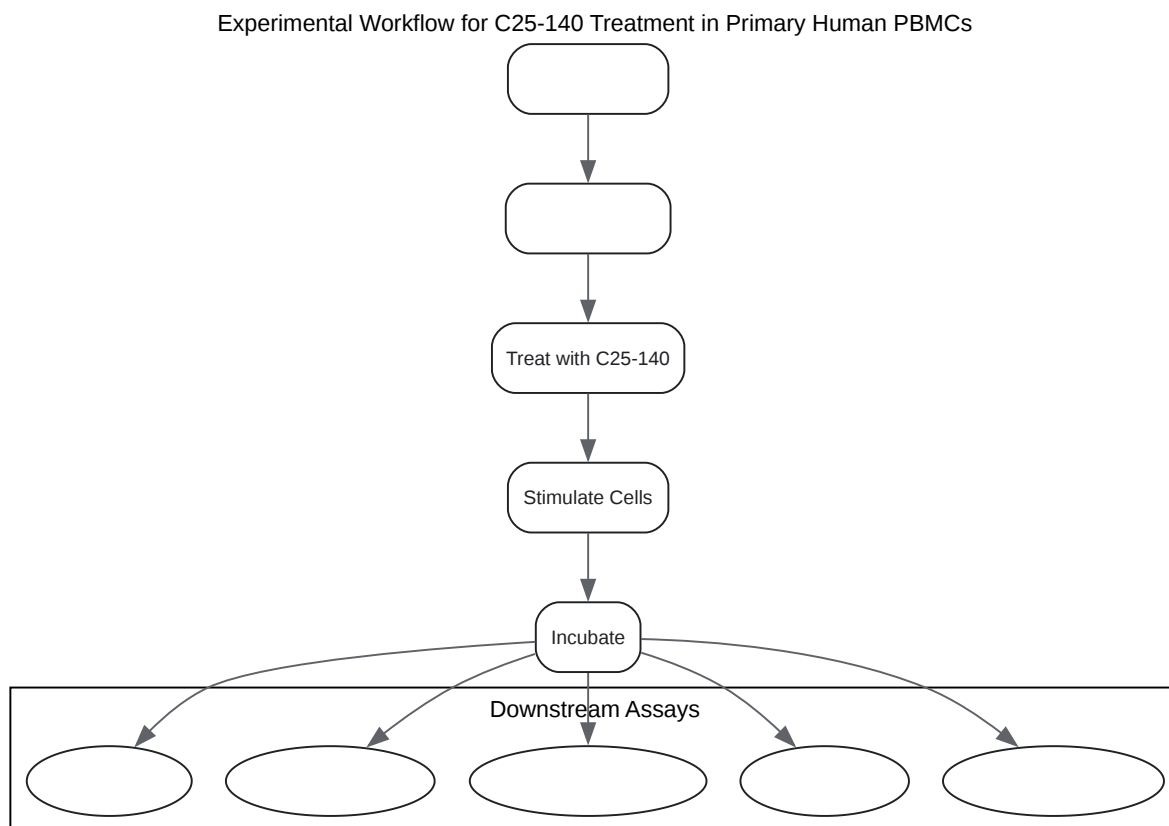
C25-140 Concentration (μ M)	IL-6 Secretion (pg/mL) (Mean \pm SD)	Percent Inhibition (%)
0 (Vehicle Control)	3500 \pm 400	0
1	2900 \pm 350	17.1
5	1800 \pm 220	48.6
10	1100 \pm 150	68.6
25	650 \pm 80	81.4
50	400 \pm 50	88.6

Mandatory Visualizations

TRAF6-Mediated NF- κ B Signaling Pathway and Inhibition by C25-140



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Figure 1: TRAF6 Signaling and C25-140 Inhibition

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Figure 2: C25-140 Experimental Workflow

Experimental Protocols

Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

- Whole human blood collected in heparinized tubes
- Ficoll-Paque PLUS (or similar density gradient medium)
- Phosphate-Buffered Saline (PBS), sterile
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Centrifuge
- Sterile conical tubes (15 mL and 50 mL)

Protocol:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper plasma layer.
- Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
- Wash the PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
- Count the cells using a hemocytometer and assess viability using Trypan Blue exclusion.
- Plate the cells at the desired density for subsequent experiments.

Cell Viability Assay (MTT Assay)

Materials:

- PBMCs cultured in a 96-well plate
- **C25-140** (various concentrations)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plate reader

Protocol:

- Seed PBMCs at a density of 1×10^5 cells/well in a 96-well plate and incubate overnight.
- Treat the cells with various concentrations of **C25-140** (e.g., 0.1, 1, 10, 25, 50 μ M) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a 96-well plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

- PBMCs treated with **C25-140**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

- Flow cytometer

Protocol:

- Harvest the treated and control cells and centrifuge at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to each tube.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

- PBMCs treated with **C25-140**
- Cold 70% Ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Protocol:

- Harvest the treated and control cells and wash with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).

- Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry.

Western Blot for NF- κ B Pathway Activation

Materials:

- PBMCs treated with **C25-140** and a stimulant (e.g., LPS or IL-1 β)
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-I κ B α , anti-I κ B α , anti-p65, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Lyse the cells with RIPA buffer and determine the protein concentration.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin).

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